2-(3-Bromophenyl)succinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)succinic acid is a chemical compound that is related to succinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the broader category of succinic acid derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-(3-Bromophenyl)succinic acid.

Synthesis Analysis

The synthesis of succinic acid derivatives can be complex and may involve multiple steps. For instance, the synthesis of pyrano[4,3-b]pyran derivatives, which are related to succinic acid, is facilitated by using 4-(Succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst under solvent-free conditions. This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The method is advantageous due to its high yield, clean reaction, simple methodology, and short reaction time, and the catalyst can be recycled without significant loss of activity .

Molecular Structure Analysis

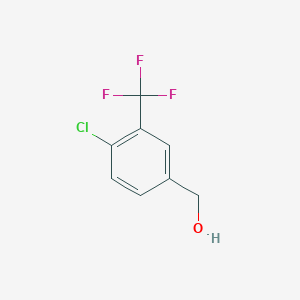

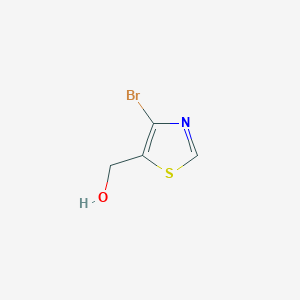

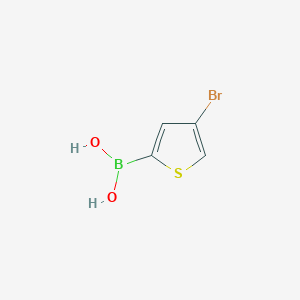

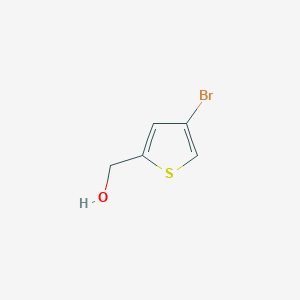

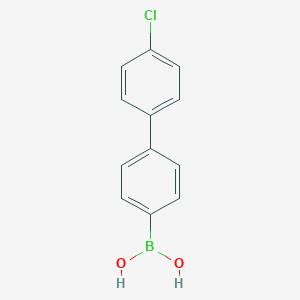

The molecular structure of 2-(3-Bromophenyl)succinic acid would include a bromophenyl group attached to the succinic acid framework. In the context of related research, the molecular structure of succinic acid derivatives can be complex, as seen in the synthesis of 2,2-ring-fused succinic acid derivatives. These derivatives are obtained through aryl radical cyclization with an alkyne followed by tandem carboxylation in the presence of carbon dioxide. This process leads to the construction of various skeletons such as dihydrobenzofuran and indoline, indicating the structural versatility of succinic acid derivatives .

Chemical Reactions Analysis

Succinic acid derivatives can undergo a range of chemical reactions. For example, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to aryl radical cyclization with a carbon–carbon triple bond. This is followed by the fixation of two molecules of carbon dioxide to produce succinic acid derivatives. The reaction showcases the ability of succinic acid derivatives to participate in unique tandem carboxylation reactions, resulting in the formation of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromophenyl)succinic acid can be inferred from related succinic acid derivatives. For instance, 2-(2'-octenyl)succinic acid has been identified in urine samples, and its structural identification was achieved using advanced techniques such as gas chromatography/mass spectrometry. This indicates that succinic acid derivatives can be analyzed using these techniques to determine their physical and chemical properties, including the localization of double bonds and the understanding of rearrangement reactions in complex biological matrices .

Aplicaciones Científicas De Investigación

Succinic Acid in Biotechnology

Succinic acid is recognized for its value as a four-carbon platform chemical, with extensive applications in medicine, food, biodegradable materials, and other fields. A notable study demonstrated the one-step recovery of succinic acid crystals from fermentation broths, indicating its feasibility for selective purification and integration into downstream processes (Li et al., 2010). This highlights succinic acid's role in biotechnological advancements and its potential for efficient production and purification methodologies.

Role in Bio-Based Polymers

Research into the production of succinic acid by Actinobacillus succinogenes showcases the significance of CO2 donors in fermentation processes, which could be enhanced by optimizing dissolved CO2 concentration and MgCO3 addition (Zou et al., 2011). This process reflects succinic acid's utility in generating bio-based polymers, offering insights into carbon capture and utilization strategies that might apply to derivatives like 2-(3-Bromophenyl)succinic acid.

Industrial Applications and Chemical Synthesis

Advancements in microbial strains and fermentation processes for succinic acid production, as detailed in various studies, underline its importance in industrial applications and as a precursor for chemical synthesis (Jiang et al., 2017). These developments not only demonstrate the versatility of succinic acid in creating value-added chemicals but also hint at the potential for structurally related compounds to serve similar roles.

Direcciones Futuras

The future directions of research on 2-(3-Bromophenyl)succinic acid and its derivatives could involve further exploration of their biosynthetic pathways and potential applications. For instance, bio-based succinic acid is a potential substitute for current petrochemical production . Additionally, succinylation, a post-translational modification involving succinic acid, has been linked to various cancers, suggesting potential applications in cancer treatment .

Propiedades

IUPAC Name |

2-(3-bromophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRITXMRVPIRIAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498227 |

Source

|

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)succinic acid | |

CAS RN |

69006-89-9 |

Source

|

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)